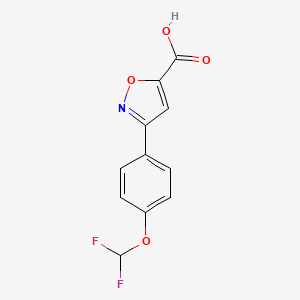
3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid is a synthetic organic compound featuring an isoxazole ring substituted with a difluoromethoxyphenyl group and a carboxylic acid group Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the nitrile oxide can be generated in situ from an oxime and a chlorinating agent like N-chlorosuccinimide (NCS).
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to reduce reaction times and improve selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethoxy group or the isoxazole ring, potentially yielding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxazoles or other oxidized heterocycles.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s isoxazole ring is a common motif in many pharmaceuticals, making it a potential lead compound for the development of new drugs targeting various diseases.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests and weeds.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism by which 3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid exerts its effects depends on its specific application:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
類似化合物との比較
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(4-Chlorophenyl)isoxazole-5-carboxylic acid: Contains a chlorine atom instead of a difluoromethoxy group.
5-Methylisoxazole-3-carboxylic acid: Lacks the phenyl group, featuring a simpler structure.
Uniqueness:
Difluoromethoxy Group: The presence of the difluoromethoxy group imparts unique electronic properties, potentially enhancing the compound’s reactivity and specificity in biological systems.
Isoxazole Ring: The isoxazole ring is a versatile scaffold in medicinal chemistry, providing a balance of stability and reactivity.
特性
分子式 |
C11H7F2NO4 |
|---|---|
分子量 |
255.17 g/mol |
IUPAC名 |
3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)8-5-9(10(15)16)18-14-8/h1-5,11H,(H,15,16) |
InChIキー |
QRXYIIZNIDMSNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
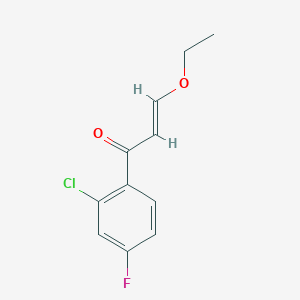
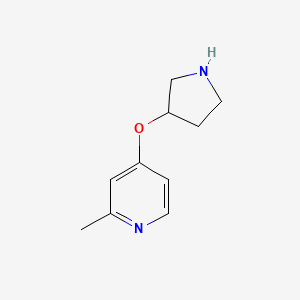
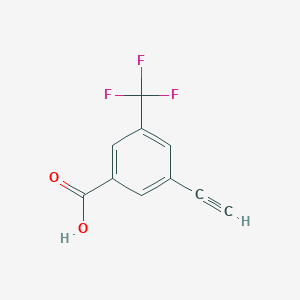
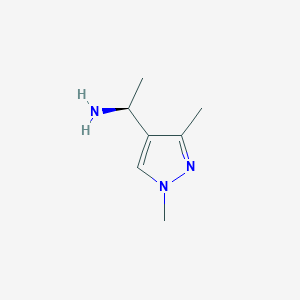
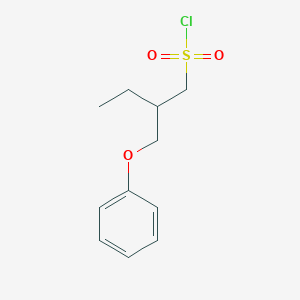
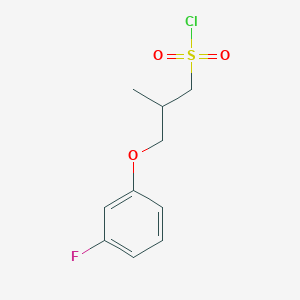
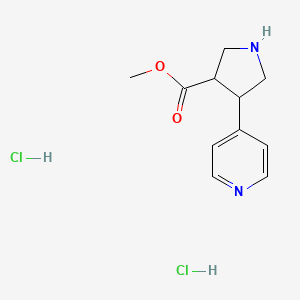
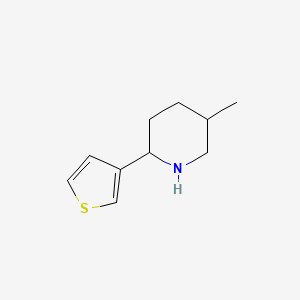
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
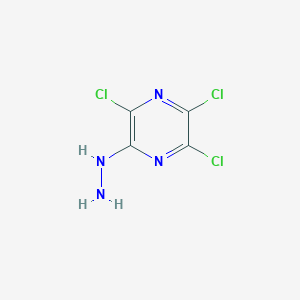
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
